The synthesis of BMS CCR2 22 involves several key steps, typically starting from readily available precursors. The process includes:
The molecular structure of BMS CCR2 22 features a complex arrangement that includes:
The stereochemistry of BMS CCR2 22 has been confirmed through X-ray crystallography, which provides insights into its binding conformation within the CCR2 receptor .
BMS CCR2 22 primarily engages in competitive inhibition of CCL2 (CC chemokine ligand 2) binding to CCR2. Key reactions include:
The mechanism of action for BMS CCR2 22 involves:
BMS CCR2 22 possesses several notable physical and chemical properties:
BMS CCR2 22 has significant potential applications in scientific research and therapeutic development:
BMS CCR2 22 (chemical name: 2-[(Isopropylaminocarbonyl)amino]-N-[2-[[cis-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide; CAS: 445479-97-0) is a potent and selective small-molecule antagonist of the CC chemokine receptor 2 (CCR2), a class A G protein-coupled receptor (GPCR). It exhibits high-affinity binding to the human CCR2 receptor, with a consistent IC₅₀ of 5.1 nM in radioligand displacement assays using human peripheral blood mononuclear cells (PBMCs) [3] [5] [10]. The compound's molecular structure (C₂₈H₃₄F₃N₅O₄S; MW: 593.66) features stereospecific cis-cyclohexylamine orientation and trifluoromethyl benzamide moieties critical for receptor engagement [1] [5].
Binding kinetics studies reveal that BMS CCR2 22 competitively inhibits CCL2 (MCP-1), the primary endogenous ligand of CCR2. It demonstrates robust affinity for both wild-type CCR2 (IC₅₀ = 7.5 nM) and the E291A mutant (IC₅₀ = 3.7 nM), suggesting interactions beyond the orthosteric binding pocket—potentially involving transmembrane helices TM2, TM3, and TM7 [1] [6]. This is further evidenced by its ability to block internalization of fluorescently tagged CCL2 (hMCP-1_AF647) in human monocytes with an IC₅₀ of ~2 nM [1] [6]. Thermodynamic analyses indicate slow dissociation kinetics, supporting prolonged target engagement.
Table 1: Binding Affinity Profile of BMS CCR2 22
| Assay System | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Human PBMC Binding | CCR2 (Wild-type) | 5.1 | [3] |
| Human Monocyte Internalization | hMCP-1_AF647 | 2.0 | [1] |
| Mutant Binding | CCR2 (E291A) | 3.7 | [1] |
| CCR5 Binding* | - | >1,000 | [5] |
* Demonstrates >200-fold selectivity over CCR5.
BMS CCR2 22 displays marked functional selectivity across downstream CCR2 signaling pathways. In chemotaxis assays using human THP-1 cells or primary monocytes, it potently inhibits CCL2-directed cell migration with an IC₅₀ of 1 nM, effectively preventing monocyte recruitment at sub-nanomolar concentrations [3] [5] [10]. By contrast, its inhibition of calcium flux—a Gq-mediated signaling event—is less potent (IC₅₀ = 18 nM) [3] [10]. This >18-fold divergence in functional IC₅₀ values highlights pathway-dependent efficacy, likely arising from ligand-directed receptor trafficking or biased signaling.
High-content imaging studies corroborate this selectivity. When tested alongside other CCR2 antagonists in five distinct assay formats (binding, internalization, calcium flux, chemotaxis, and β-arrestin recruitment), BMS CCR2 22 showed up to 100-fold potency variations between systems [6]. Specifically, its efficacy in blocking CCL2 internalization exceeded its calcium flux inhibition by ~9-fold. This suggests that BMS CCR2 22 may stabilize distinct receptor conformations, preferentially uncoupling CCR2 from chemotactic pathways over calcium-mediated responses. Such functional selectivity is therapeutically advantageous, as chemotaxis drives inflammatory monocyte infiltration in diseases like atherosclerosis and cancer [9].
Table 2: Functional Selectivity of BMS CCR2 22
| Functional Assay | Signaling Pathway | IC₅₀ (nM) | Physiological Relevance |
|---|---|---|---|
| Monocyte Chemotaxis | Gi/o-dependent migration | 1.0 | Blocks inflammatory cell recruitment |
| CCL2 Internalization | Clathrin-mediated endocytosis | 2.0 | Prevents receptor recycling |
| Calcium Flux | Gq-mediated calcium release | 18.0 | Modulates acute inflammation |
| β-arrestin Recruitment* | Receptor desensitization | >50 | Limited inhibition |
* Data inferred from high-content screening [6].
Although classified as an orthosteric antagonist, BMS CCR2 22 exhibits allosteric modulatory effects on CCR2 signaling dynamics. Allosteric modulators bind topographically distinct sites from orthosteric ligands, inducing conformational changes that alter receptor function [8]. While no crystal structure of BMS CCR2 22-bound CCR2 exists, molecular modeling suggests it occupies a lipophilic pocket near TM3/TM5 helices, overlapping with the allosteric site of structurally related antagonists like BMS-687681 [7] [8]. This positioning may sterically hinder G protein coupling while permitting partial β-arrestin recruitment.
Notably, BMS CCR2 22 induces paradoxical upregulation of adhesion molecules in human aortic endothelial cells (HAoECs). Pretreatment with 0.1–10 µM BMS CCR2 22 for 24 hours dramatically increases VCAM-1 (160% vs. 72.8% baseline) and PECAM-1 (127% vs. 97.2% baseline) surface expression upon CCL2 stimulation [1] [3]. This effect—unobserved with other CCR2 antagonists like cenicriviroc—implies ligand-specific modulation of NF-κB or MAPK pathways independent of chemotaxis inhibition. Such pathway bias aligns with the "probe dependence" characteristic of allosteric modulators, where effects vary based on the orthosteric ligand (e.g., CCL2 vs. CCL7) [8].
Furthermore, BMS CCR2 22 may differentially regulate CCR2 homo/heterodimerization. CCR2 forms functional heterodimers with CCR5 in inflammatory macrophages, and dual antagonists like BMS-813160 show enhanced efficacy in some disease models [7]. While BMS CCR2 22 is CCR2-selective, its tertiary-butylamine analogues (e.g., BMS-753426) gain CCR5 affinity through water displacement in a shared hydrophobic pocket [2] [7], suggesting allosteric crosstalk between receptor subtypes.
Table 3: Allosteric Effects on CCR2 Signaling Pathways
| Allosteric Effect | Experimental Observation | Potential Mechanism |
|---|---|---|
| VCAM-1/PECAM-1 upregulation | Increased surface expression in HAoECs | NF-κB activation via biased MAPK signaling |
| Probe-dependent inhibition | Varied IC₅₀ in multi-assay screening [6] | Ligand-specific receptor conformation |
| Reduced G protein coupling | Stronger chemotaxis vs. calcium flux inhibition | TM3/TM6 helix stabilization |
| Heterodimer modulation* | Enhanced CCR5 affinity in structural analogues | Shared hydrophobic pocket occupancy |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5